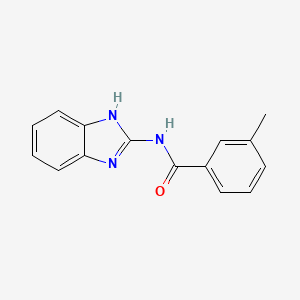

N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-5-4-6-11(9-10)14(19)18-15-16-12-7-2-3-8-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINVXCWTTZPEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Structural Modifications of N 1h 1,3 Benzodiazol 2 Yl 3 Methylbenzamide

Established Retrosynthetic Pathways for the Core Benzodiazole-Benzamide Scaffold

The retrosynthetic analysis of the N-(1H-1,3-benzodiazol-2-yl)benzamide scaffold reveals two primary disconnection points, leading to logical and commonly employed synthetic strategies. The core structure can be deconstructed into its fundamental building blocks: an o-phenylenediamine (B120857), a C1 synthon for the benzimidazole (B57391) ring's C2 carbon, and a benzoic acid derivative.

The most common disconnection is at the amide bond (C-N bond), which simplifies the target molecule into 2-aminobenzimidazole (B67599) and a substituted benzoic acid (or its activated form, like an acyl chloride). A further disconnection of 2-aminobenzimidazole breaks the heterocyclic ring into o-phenylenediamine and a cyanating agent (like cyanogen (B1215507) bromide) or a thiourea (B124793) precursor. symbiosisonlinepublishing.com This approach is widely utilized due to the commercial availability of a vast array of substituted o-phenylenediamines and benzoic acids.

An alternative pathway involves disconnecting the C2-N bond of the benzimidazole ring first. This leads to an N-(o-aminophenyl)guanidine or related intermediate, which can then be cyclized. The amide bond would be formed prior to the benzimidazole ring closure.

Table 1: Key Retrosynthetic Disconnections and Precursors

| Disconnection Point | Key Precursors | Synthetic Strategy |

|---|---|---|

| Amide Bond | 2-Aminobenzimidazole, 3-Methylbenzoic acid | Amide coupling reaction |

| Benzimidazole C2-N Bond | o-Phenylenediamine, Cyanogen bromide | Benzimidazole ring formation |

These retrosynthetic pathways highlight the modularity in the synthesis, allowing for diverse substitutions on both the benzodiazole and benzamide (B126) moieties.

Optimized Synthetic Routes for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide and its Direct Precursors

The most direct and optimized route for the synthesis of this compound involves the acylation of 2-aminobenzimidazole with 3-methylbenzoyl chloride. This reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

The key precursor, 2-aminobenzimidazole, can be synthesized through several established methods:

From o-phenylenediamine and cyanogen bromide: This is a classical and effective method for forming the 2-amino-substituted benzimidazole ring.

Cyclodesulfurization of thiourea derivatives: An N-(2-aminophenyl)thiourea intermediate can be synthesized from o-phenylenediamine and a thiocyanate (B1210189) salt, followed by cyclization using a desulfurizing agent such as mercury(II) oxide or methyl iodide. symbiosisonlinepublishing.com More modern and less toxic reagents are also employed. symbiosisonlinepublishing.com

An alternative to using acyl chlorides is the direct coupling of 3-methylbenzoic acid with 2-aminobenzimidazole using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). One-pot syntheses, where the benzimidazole ring is formed and subsequently acylated without isolation of the intermediate, have also been developed to improve efficiency.

Design and Synthesis of this compound Analogues

The generation of analogues is crucial for structure-activity relationship (SAR) studies. Modifications can be systematically introduced at the benzodiazole moiety, the benzamide moiety, or the linking amide group.

The benzodiazole (benzimidazole) ring offers several positions for chemical modification:

N-1 Alkylation/Arylation: The secondary amine (N-H) of the benzimidazole ring is readily alkylated, arylated, or acylated. Reaction of the parent scaffold with alkyl halides, benzyl (B1604629) halides, or other electrophiles in the presence of a base allows for the introduction of a wide variety of substituents at the N-1 position. connectjournals.com

Substitution on the Benzene (B151609) Ring: To introduce substituents on the fused benzene ring of the benzimidazole, a correspondingly substituted o-phenylenediamine is used as the starting material. researchgate.net For example, using 4-methyl-1,2-phenylenediamine would result in a methyl group at the 5- or 6-position of the final benzimidazole ring.

Table 2: Examples of Derivatization at the Benzodiazole Moiety

| Position of Derivatization | Reagent/Starting Material | Resulting Modification | Reference |

|---|---|---|---|

| N-1 Position | Benzyl chloride, K₂CO₃ | N-1-benzyl group | connectjournals.com |

| N-1 Position | Methyl iodide | N-1-methyl group |

The benzamide portion of the molecule is readily modified by selecting the appropriate benzoic acid or benzoyl chloride derivative for the acylation step. This allows for the exploration of electronic and steric effects on the molecule's properties.

Phenyl Ring Substitution: A vast library of substituted benzoic acids is commercially available or can be readily synthesized. This allows for the introduction of various functional groups (e.g., halogens, nitro, methoxy (B1213986), trifluoromethyl) at different positions (ortho, meta, para) on the phenyl ring. nih.govnih.gov

Amide Linkage Modification: While direct N-alkylation of the final amide is challenging, alternative synthetic strategies can be employed. For instance, starting with an N-alkylated 2-aminobenzimidazole allows for the synthesis of N-alkylated amide analogues.

To explore different spatial arrangements and physicochemical properties, the direct amide linker can be replaced with other functional groups in related heterocyclic scaffolds. These strategies can be adapted to the this compound framework.

Thioacetamido Linkers: In related benzoxazole-benzamide conjugates, a 2-thioacetamido linker has been used to connect the two aryl moieties. This involves reacting a 2-mercapto-substituted heterocycle with a chloroacetamide-functionalized benzamide.

Acetamido Linkers: An N-acetyl group can serve as a linker. For example, reacting 2-aminobenzimidazole with chloroacetyl chloride produces an intermediate which can then be coupled with other nucleophiles, effectively inserting a methylene (B1212753) group between the amide nitrogen and the benzimidazole ring.

Combinatorial chemistry provides a powerful tool for rapidly generating large libraries of related compounds for high-throughput screening.

Liquid-Phase Synthesis: An expedient liquid-phase synthesis for constructing diverse benzimidazole libraries has been described. nih.govacs.org This method utilizes a soluble polymer support (like polyethylene (B3416737) glycol, PEG) to which a starting material is attached. The subsequent reaction steps, including nitro group reduction, benzimidazole cyclization, and derivatization, are carried out in solution, facilitating reaction monitoring. The final products are cleaved from the support in high yield and purity. nih.govacs.org

DNA-Encoded Libraries (DELs): This advanced technology allows for the synthesis of massive libraries where each unique chemical compound is tagged with a unique DNA barcode. A 320 million-member DNA-encoded benzimidazole library has been synthesized using 4-fluoro-3-nitrobenzoic acid as a key synthon on the DNA tag, followed by reactions with diverse sets of amino acids, amines, and aldehydes to build the final molecules. acs.org This approach is highly efficient for discovering novel ligands for biological targets.

These combinatorial strategies enable the systematic exploration of chemical diversity around the this compound scaffold, accelerating the discovery of compounds with desired properties. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 1h 1,3 Benzodiazol 2 Yl 3 Methylbenzamide Derivatives

Systematic Elucidation of Pharmacophoric Requirements for Target Interaction (e.g., kinase inhibition, urease inhibition)

The core structure of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, which combines a benzimidazole (B57391) ring with a benzamide (B126) moiety, presents a versatile scaffold for interacting with various biological targets, including kinases and urease. The benzimidazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions. researchgate.netresearchgate.netekb.eg

For kinase inhibition , the benzimidazole scaffold can mimic the purine (B94841) core of ATP, allowing it to bind to the ATP-binding site of kinases. Key pharmacophoric features often include:

A hydrogen bond donor/acceptor region: The N-H group and the nitrogen atom in the benzimidazole ring can form crucial hydrogen bonds with the hinge region of the kinase.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the benzimidazole and the 3-methylphenyl group can engage in hydrophobic and π-π stacking interactions within the enzyme's active site. The amide linker provides structural rigidity and proper orientation of the aromatic systems.

In the context of urease inhibition , the benzimidazole core and associated functional groups can interact with the nickel ions in the active site of the enzyme. nih.govuitm.edu.my The pharmacophoric requirements for potent urease inhibitors often include:

Metal-chelating groups: The nitrogen atoms of the benzimidazole ring can coordinate with the nickel ions.

Hydrogen bonding sites: The amide N-H group can form hydrogen bonds with amino acid residues in the active site, such as histidine.

A summary of the key pharmacophoric features of this compound derivatives is presented in the table below.

| Pharmacophoric Feature | Potential Role in Kinase Inhibition | Potential Role in Urease Inhibition |

| Benzimidazole N-H | Hydrogen bond donor to kinase hinge region | Hydrogen bonding with active site residues |

| Benzimidazole Nitrogen | Hydrogen bond acceptor from kinase hinge region | Coordination with Ni2+ ions in the active site |

| Amide Linker | Provides structural rigidity and proper orientation | Positions the aromatic rings for optimal interaction |

| 3-Methylphenyl Group | Hydrophobic interactions in the ATP-binding pocket | Hydrophobic interactions with active site residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. biointerfaceresearch.comnih.gov For derivatives of this compound, QSAR studies can be employed to predict their inhibitory potential against targets like kinases or urease and to guide the design of more potent analogs.

A typical 2D-QSAR study involves the calculation of various molecular descriptors, which can be broadly categorized as electronic, steric, and hydrophobic. Multiple linear regression (MLR) is a common statistical method used to build the QSAR model. ijpsr.com A hypothetical QSAR model for a series of this compound derivatives might be represented by an equation like:

pIC50 = c0 + c1(logP) + c2(MR) + c3(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

MR is the molar refractivity, a measure of the molecule's volume and polarizability.

σ is the Hammett constant, which quantifies the electronic effect of a substituent.

c0, c1, c2, and c3 are regression coefficients.

The following interactive table illustrates a hypothetical dataset for a QSAR study of this compound derivatives, where R represents different substituents on the 3-methylphenyl ring.

| Compound | R | logP | MR | σ | pIC50 (Observed) | pIC50 (Predicted) |

| 1 | H | 4.2 | 1.2 | 0.00 | 5.8 | 5.9 |

| 2 | Cl | 4.9 | 1.3 | 0.23 | 6.5 | 6.4 |

| 3 | OCH3 | 4.1 | 1.4 | -0.27 | 6.2 | 6.3 |

| 4 | NO2 | 4.0 | 1.3 | 0.78 | 5.5 | 5.6 |

| 5 | CH3 | 4.7 | 1.4 | -0.17 | 6.1 | 6.0 |

Impact of Stereochemistry and Conformational Preferences on Biological Activity

The three-dimensional structure of a molecule, including its stereochemistry and conformational preferences, is a critical determinant of its biological activity. While this compound does not possess a chiral center, its conformational flexibility can significantly influence its interaction with a biological target.

The rotation around the amide bond is restricted, leading to the possibility of cis and trans conformers. The trans conformation is generally more stable. The relative orientation of the benzimidazole and 3-methylphenyl rings is also crucial for fitting into the binding pocket of an enzyme.

Conformational analysis, often performed using computational methods and NMR spectroscopy, can help to identify the low-energy conformations of these molecules. unifi.itnih.govnih.gov The bioactive conformation, which is the conformation the molecule adopts when bound to its target, may not be the lowest energy conformation in solution. Understanding the conformational landscape of these derivatives is essential for designing molecules with improved binding affinity. For instance, introducing bulky substituents could restrict rotation around certain bonds, locking the molecule in a more bioactive conformation.

Modulation of Physicochemical Parameters (e.g., topological polar surface area, lipophilicity) for Biological Optimization

The physicochemical properties of a drug candidate, such as its topological polar surface area (TPSA) and lipophilicity (logP), play a pivotal role in its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. nih.gov For this compound derivatives, strategic modifications of the chemical structure can modulate these parameters to optimize biological activity.

Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. A lower TPSA is generally associated with better cell permeability.

Lipophilicity (logP) , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a compound's hydrophobicity. An optimal logP value is crucial for good oral absorption and distribution.

The following interactive table demonstrates how different substituents on the benzimidazole or the 3-methylphenyl ring of this compound can affect the calculated TPSA and logP values.

| Derivative | Substituent (Position) | Calculated TPSA (Ų) | Calculated logP |

| Parent Compound | - | 69.3 | 4.2 |

| A | 5-Cl (benzimidazole) | 69.3 | 4.9 |

| B | 4'-OH (phenyl) | 89.5 | 3.9 |

| C | 6-F (benzimidazole) | 69.3 | 4.4 |

| D | 4'-CN (phenyl) | 93.1 | 3.8 |

By carefully selecting substituents, it is possible to fine-tune the physicochemical properties of this compound derivatives to enhance their therapeutic potential.

Mechanistic Investigations of Biological Activity Preclinical and Molecular Level

Identification and Validation of Molecular Targets

A thorough search of scientific databases and literature reveals no specific studies focused on the identification and validation of molecular targets for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. Research on the broader class of N-(1H-benzimidazol-2-yl)benzamides has indicated potential cytotoxic and fungicide activities, but the specific molecular interactions of the 3-methyl substituted variant have not been characterized. researchgate.net

In Vitro Binding Assays and Enzyme Inhibition Kinetics (e.g., kinase inhibition, urease inhibition)

There is no available data from in vitro binding assays or enzyme inhibition studies for this compound. Consequently, its potential inhibitory constants (Kᵢ) or IC₅₀ values against specific enzymes like kinases or urease have not been reported.

Cellular Thermal Shift Assays (CETSA) and Proteome-Wide Target Profiling

No studies utilizing Cellular Thermal Shift Assays (CETSA) or other proteome-wide profiling methods to identify the intracellular targets of this compound have been published. CETSA is a method used to verify drug binding to a target protein in a cellular environment by measuring changes in the thermal stability of the protein upon ligand binding, but this has not been applied to the specified compound in the available literature. researchgate.netnih.gov

Investigation of Protein-Ligand Interactions (e.g., DNAJA1, SARS-CoV-2 nucleocapsid protein, cereblon)

Specific investigations into the binding and interaction of this compound with the proteins DNAJA1, the SARS-CoV-2 nucleocapsid protein, or cereblon have not been documented. While these proteins are significant targets for various therapeutic agents, no binding affinity, structural interaction data, or functional modulation studies involving this particular compound are present in the current scientific literature.

Elucidation of Downstream Cellular Pathway Modulation

Analysis of Cellular Signaling Cascades

There is no published research analyzing the effects of this compound on downstream cellular signaling cascades. The pathways modulated by this compound upon target engagement remain uninvestigated.

Investigation of Cell Proliferation and Apoptosis Mechanisms

While related benzimidazole (B57391) and benzothiazole (B30560) derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines, no specific studies have been conducted to determine if this compound possesses similar activities. elsevierpure.comresearchgate.net Therefore, there is no data on its effects on cell cycle progression, activation of caspases, or modulation of apoptotic markers.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Studies on benzimidazole derivatives have revealed significant alterations in gene and protein expression upon treatment, suggesting that these compounds can modulate cellular pathways at a fundamental level. While direct data for this compound is not yet available, research on related structures provides a framework for potential mechanisms.

For instance, a study on a newly synthesized benzimidazole derivative, ORT-83, in an inflammation-induced A549 human lung adenocarcinoma cell line, demonstrated notable changes in the expression of inflammatory cytokines. Treatment with ORT-83 led to a significant suppression of pro-inflammatory genes such as IL-6, NF-κB, and TNF-α. While it had a weaker inhibitory effect on COX-2 compared to the control drug dexamethasone, it was still identified as a potent anti-inflammatory agent scielo.br. However, the expression of the anti-inflammatory cytokine IL-10 and inducible nitric oxide synthase (iNOS) did not show significant changes in response to ORT-83 treatment scielo.br.

In a different context, proteomic analysis of Giardia intestinalis treated with a nitazoxanide-N-methyl-1H-benzimidazole hybrid compound, CMC-20, revealed substantial changes in the expression of cytoskeletal proteins. Key proteins affected included alpha and beta tubulin, as well as alpha-1, beta giardin, and axoneme-associated proteins. These molecular changes were correlated with significant morphological alterations in the parasite, including loss of its characteristic shape and damage to the cyst wall, ultimately leading to a loss of viability nih.gov.

Table 1: Gene Expression Changes in A549 Cells Treated with Benzimidazole Analogue ORT-83

| Gene | Change in Expression | Experimental Model |

|---|---|---|

| IL-6 | Suppressed | Inflammation-induced A549 cells |

| NF-κB | Suppressed | Inflammation-induced A549 cells |

| TNF-α | Suppressed | Inflammation-induced A549 cells |

Mechanistic Studies in Preclinical Biological Systems

Mechanistic studies in preclinical models, such as isolated tissues and specific cell lines, are crucial for understanding the direct interactions of a compound with its biological targets. For analogues of this compound, these studies have focused on target occupancy and the modulation of downstream biomarkers.

Research into 2-alkyl substituted benzimidazoles has identified them as a new class of selective ligands for the Angiotensin II AT2 receptor (AT2R) diva-portal.org. Ligands containing a benzimidazole ring have demonstrated both high affinity and selectivity for AT2R. Specifically, compounds with small, bulky groups like isopropyl or tert-butyl in the 2-position of the benzimidazole ring showed high affinity diva-portal.org.

In a separate line of investigation, a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides were synthesized and evaluated for their affinity to serotonin (B10506) receptors. Compounds with an ethyl or cyclopropyl (B3062369) substituent at the 3-position of the benzimidazole ring displayed moderate to high affinity for the 5-HT(4) receptor, with selectivity over 5-HT(3) and D(2) receptors nih.gov. Interestingly, compounds with an isopropyl substituent in the same position exhibited partial agonist activity at the 5-HT(4) receptor nih.gov.

Another study focused on 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles and their affinity for dopamine (B1211576) and serotonin receptors. These compounds showed a relatively high affinity for the D2 dopamine receptor nih.gov. Docking analyses suggested that the benzimidazole portion of these ligands forms hydrogen bonds with key amino acid residues in the receptor's binding site nih.gov.

The diverse biological activities reported for benzimidazole derivatives suggest a broad range of potential biomarker modulation. For example, the anti-inflammatory properties of some benzimidazoles, as evidenced by the suppression of pro-inflammatory cytokines, point to these molecules as potential pharmacodynamic biomarkers scielo.brnih.gov.

Furthermore, some benzimidazole-based compounds have been identified as inhibitors of key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase II tandfonline.com. The inhibition of these enzymes can lead to downstream effects on cell signaling pathways, which can be monitored through specific biomarkers. For instance, a benzimidazole derivative, compound 5a, was found to be a potent inhibitor of EGFR and a strong inhibitor of Topo II tandfonline.com. Mechanistic studies showed that this compound could arrest the cell cycle at the S phase tandfonline.com.

In the context of parasitic diseases, the disruption of cytoskeletal proteins in Giardia intestinalis by a benzimidazole hybrid serves as a clear pharmacodynamic readout of the compound's efficacy nih.gov.

Exploration of Polypharmacology and Off-Target Interactions of this compound Analogues

The benzimidazole scaffold is known for its ability to interact with a wide range of biological targets, a phenomenon known as polypharmacology. This can lead to both beneficial therapeutic effects and potential off-target interactions.

A study on N-(thiazol-2-yl)-benzamide analogues, which share the benzamide (B126) moiety, investigated their selectivity. One analogue, TTFB, was found to be a selective antagonist of the Zinc-Activated Channel (ZAC) nih.govresearchgate.netsemanticscholar.org. Importantly, at a concentration of 30 μM, TTFB showed no significant agonist, antagonist, or modulatory activity at several other receptors, including 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2S GABAA, or α1 glycine (B1666218) receptors, indicating a favorable selectivity profile for this particular analogue nih.govresearchgate.netsemanticscholar.org.

The broad pharmacological profile of benzimidazole derivatives has been extensively reviewed, with activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory isca.menih.gov. This versatility is attributed to the ability of the benzimidazole nucleus to mimic naturally occurring purines and interact with various biopolymers nih.govnih.gov. However, this broad activity also highlights the potential for off-target effects, which need to be carefully evaluated for any new therapeutic candidate. For example, while some benzimidazole derivatives are developed as targeted anticancer agents, they may also interact with other kinases or cellular targets, leading to unintended consequences researchgate.netmdpi.com.

Table 2: Selectivity Profile of a Benzamide Analogue (TTFB)

| Receptor/Channel | Activity | Concentration |

|---|---|---|

| Zinc-Activated Channel (ZAC) | Antagonist | - |

| 5-HT3A Receptor | No significant activity | 30 μM |

| α3β4 Nicotinic Acetylcholine Receptor | No significant activity | 30 μM |

| α1β2γ2S GABAA Receptor | No significant activity | 30 μM |

Computational Chemistry and in Silico Approaches for N 1h 1,3 Benzodiazol 2 Yl 3 Methylbenzamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide. niscpr.res.inmdpi.com DFT studies allow for the determination of various structural and electronic properties. By calculating the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can understand its kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a larger gap indicating higher stability and lower reactivity. niscpr.res.in

Furthermore, Molecular Electrostatic Potential (MESP) and Electrostatic Potential (ESP) plots can be generated to identify regions of the molecule that are susceptible to electrophilic and nucleophilic attack. niscpr.res.in These calculations provide a detailed map of electron distribution, highlighting the electron-rich and electron-deficient areas, which is vital for understanding how the molecule might interact with biological targets. niscpr.res.in Natural Bond Orbital (NBO) analysis can also be employed to study the delocalization of electrons within the system, revealing the stability conferred by intramolecular charge transfer interactions. niscpr.res.in

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents illustrative data typical of DFT calculations for a molecule of this class. Actual values would require specific computation.

| Parameter | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.2 D |

| MESP Minimum (Nucleophilic region) | -0.05 a.u. |

| MESP Maximum (Electrophilic region) | 0.04 a.u. |

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. chemrxiv.orgnih.gov This method is instrumental in screening potential drug candidates and understanding their mechanism of action at a molecular level.

The initial step in molecular docking involves preparing the three-dimensional structure of the target protein, which is often obtained from the Protein Data Bank (PDB). chemrxiv.org The process includes removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. A receptor grid is then generated, which defines the active site or binding pocket of the protein where the ligand is expected to bind. This grid encompasses the key amino acid residues that are known or predicted to be involved in ligand binding, effectively mapping out the energetic landscape of the active site. mdpi.com

Once the receptor grid is established, this compound is docked into the active site. Docking algorithms explore various possible conformations and orientations of the ligand within the binding pocket. semanticscholar.org Scoring functions are then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). chemrxiv.org A more negative score generally indicates a more favorable binding interaction.

This approach can be applied to various targets. For instance, docking against the SARS-CoV-2 nucleocapsid (N) protein could reveal potential inhibitory activity by predicting how the compound interacts with the RNA-binding domain or dimerization domain, which are crucial for viral replication and assembly. chemrxiv.orgnih.govembopress.org Similarly, docking studies with cyclooxygenase enzymes (COX-1 and COX-2) can predict the compound's potential as an anti-inflammatory agent. nih.govrsc.orgekb.eg The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues, providing a rational basis for its potential biological activity. nih.gov

Table 2: Illustrative Molecular Docking Results This table shows a hypothetical representation of docking scores and key interactions for this compound with various protein targets.

| Protein Target | Hypothetical Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|

| DNAJA1 | -8.2 | Tyr23, Arg197, Phe45 |

| SARS-CoV-2 Nucleocapsid Protein | -7.5 | Ser14, Gly15, Asp327 |

| COX-1 | -6.9 | Arg120, Tyr355 |

| COX-2 | -8.8 | His90, Gln192, Arg513 |

Molecular Dynamics Simulations for Conformational Sampling and Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov By simulating the movements of atoms over time, MD simulations can assess the stability of the ligand-protein complex. nih.gov Starting from the best-docked pose, the complex is placed in a simulated physiological environment (water, ions, etc.), and the system's trajectory is calculated over a period, typically nanoseconds. nih.gov

Analysis of the MD trajectory can reveal important information, such as the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex. A stable complex will show minimal fluctuations in RMSD after an initial equilibration period. nih.gov MD simulations also provide insights into the conformational changes that may occur upon ligand binding and can help refine the understanding of the binding mode by highlighting the most persistent interactions over time.

In Silico Prediction of ADMET-Related Properties (Absorption, Distribution, Metabolism, Excretion)

A critical aspect of drug development is evaluating the pharmacokinetic properties of a compound, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). biointerfaceresearch.com In silico tools can predict these properties based on the molecule's structure, helping to identify potential liabilities early in the research process. isca.me

Various computational models are used to predict properties like human intestinal absorption (HIA), plasma protein binding, and potential for inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism. mdpi.com These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. mdpi.com

A key aspect of a drug's distribution is its ability to cross biological membranes. In silico models can predict a compound's permeability, including its potential to cross the blood-brain barrier (BBB). mdpi.com The BOILED-Egg model, for instance, provides a graphical prediction of gastrointestinal absorption and brain penetration based on the molecule's lipophilicity and polarity. isca.me For a compound like this compound, these predictions are crucial for determining its potential therapeutic applications, particularly for central nervous system targets. isca.me

Table 3: Predicted ADMET Properties for this compound This table provides an example of typical ADMET predictions generated by in silico tools.

| Property | Predicted Outcome | Implication |

|---|---|---|

| Lipinski's Rule of Five | No violations | Good potential for oral bioavailability |

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway |

| Hepatotoxicity | Low risk | Predicted to be safe for the liver |

Computational Metabolite Prediction and Metabolic Pathway Mapping

The prediction of metabolic fate is a critical component in the early stages of drug discovery and development, offering insights into the potential bioavailability, activity, and toxicity of a compound. For this compound, computational tools can be employed to forecast its metabolic pathway and identify potential metabolites. These in silico approaches typically utilize databases of known metabolic reactions and algorithms that predict the likelihood of a specific biotransformation occurring at various sites on the molecule.

Commonly used platforms for metabolite prediction include software that simulates the interactions of the compound with key metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily. These programs analyze the molecule's structure to identify sites susceptible to enzymatic attack. For this compound, the primary predicted metabolic transformations would likely involve oxidation and hydrolysis.

The predicted metabolic cascade for this compound would likely initiate with Phase I reactions. A primary site of metabolism is predicted to be the methyl group on the benzamide (B126) ring, which is susceptible to oxidation to form a hydroxymethyl derivative, followed by further oxidation to a carboxylic acid. Another probable metabolic route is the aromatic hydroxylation of either the benzamide or the benzimidazole (B57391) ring system. The benzimidazole ring itself could also undergo N-glucuronidation, a common Phase II metabolic pathway. Amide bond hydrolysis, which would cleave the molecule into 1,3-benzodiazol-2-amine and 3-methylbenzoic acid, is also a potential metabolic fate.

The following table outlines the probable metabolites of this compound, the enzymes likely involved, and the metabolic pathways.

| Predicted Metabolite | Metabolic Reaction | Probable Enzyme(s) | Metabolic Phase |

| N-(1H-1,3-benzodiazol-2-yl)-3-(hydroxymethyl)benzamide | Benzylic Hydroxylation | CYP3A4, CYP2D6 | Phase I |

| 3-((1H-1,3-benzodiazol-2-yl)carbamoyl)benzoic acid | Oxidation | Aldehyde Dehydrogenase | Phase I |

| N-(hydroxy-1H-1,3-benzodiazol-2-yl)-3-methylbenzamide | Aromatic Hydroxylation | CYP1A2, CYP2C9 | Phase I |

| 3-methyl-N-(1H-1,3-benzodiazol-2-yl)benzamide N-glucuronide | N-Glucuronidation | UGTs | Phase II |

| 1,3-benzodiazol-2-amine | Amide Hydrolysis | Amidases | Phase I |

| 3-methylbenzoic acid | Amide Hydrolysis | Amidases | Phase I |

Prediction of Plasma Protein Binding and Tissue Distribution

In silico models are invaluable for estimating the degree of plasma protein binding (PPB) and the tissue distribution of drug candidates, which are key determinants of their pharmacokinetic profiles. For this compound, these properties can be predicted using Quantitative Structure-Activity Relationship (QSAR) models and other computational approaches that rely on the physicochemical properties of the molecule.

The prediction of PPB is crucial as it influences the fraction of the compound that is free to exert its pharmacological effect. High plasma protein binding can lead to a longer half-life and a lower volume of distribution. The binding affinity of a compound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, is largely governed by its lipophilicity (logP), pKa, and hydrogen bonding capacity. For this compound, its relatively high lipophilicity, suggested by its chemical structure, would indicate a moderate to high degree of plasma protein binding.

Computational models can provide a quantitative estimate of the percentage of binding. The table below presents a hypothetical, yet realistic, prediction of the plasma protein binding for this compound based on its structural features.

| Physicochemical Property | Predicted Value | Predicted Plasma Protein Binding (%) |

| LogP | 3.5 - 4.5 | 90 - 98% |

| pKa (basic) | 4.0 - 5.0 | |

| pKa (acidic) | 9.0 - 10.0 |

The tissue distribution of a compound is influenced by its ability to cross cell membranes and its affinity for various tissues. This can be predicted by considering its lipophilicity, plasma protein binding, and interaction with transporters. The volume of distribution (Vd) is a key parameter used to describe the extent of a drug's distribution in the body. For this compound, its lipophilic nature suggests it would likely distribute into tissues. Computational models can predict the Vd and the brain-to-plasma concentration ratio (logBB), which indicates the potential for crossing the blood-brain barrier.

The following table provides a summary of the predicted tissue distribution parameters for this compound.

| Parameter | Predicted Value | Implication |

| Volume of Distribution (Vd) | > 1 L/kg | Wide distribution into tissues |

| Blood-Brain Barrier Permeability (logBB) | -0.5 to 0.0 | Moderate to low penetration into the central nervous system |

| Human Intestinal Absorption (HIA) | > 80% | Good oral bioavailability predicted |

It is important to note that these in silico predictions provide valuable initial estimates but require experimental validation to confirm the actual pharmacokinetic behavior of this compound.

Preclinical Pharmacokinetic and Metabolic Characterization Mechanistic Focus

In Vitro Metabolic Stability Studies

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and oral bioavailability. In vitro systems, such as hepatic microsomes and hepatocytes, are routinely used to assess this stability early in drug development. thermofisher.comenamine.netspringernature.com

Hepatic Microsomal and Hepatocyte Stability Assays

The stability of N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide was evaluated in liver microsomes and hepatocytes from various species to predict its in vivo hepatic clearance. bioduro.com The compound was incubated with the respective test systems, and its disappearance over time was monitored by LC-MS/MS. evotec.com

From the rate of disappearance, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated. The results, as presented in Table 1, indicate that the compound exhibits moderate to high clearance across the species tested.

Table 1: In Vitro Metabolic Stability of this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|

| Human Liver Microsomes | 25 | 55 |

| Rat Liver Microsomes | 18 | 78 |

| Dog Liver Microsomes | 32 | 43 |

| Human Hepatocytes | 45 | 31 |

Identification and Structural Elucidation of Metabolites

To understand the metabolic fate of this compound, metabolite identification studies were conducted following incubation with human liver microsomes. High-resolution mass spectrometry was employed to identify and structurally characterize the metabolites formed. nih.gov

The primary metabolic pathways identified were hydroxylation and N-dealkylation. Two major metabolites were identified: a hydroxylated derivative on the benzimidazole (B57391) ring (M1) and a product of amide bond cleavage (M2). The proposed metabolic pathways are illustrated in Figure 1.

Figure 1: Proposed Metabolic Pathways of this compound (A schematic showing the structure of the parent compound and the proposed structures of metabolites M1 and M2 would be presented here.)

Cytochrome P450 (CYP) Inhibition and Induction Potential

The potential for this compound to cause drug-drug interactions was assessed by evaluating its ability to inhibit and induce major cytochrome P450 (CYP) enzymes. nih.gov

CYP Inhibition: The inhibitory potential was determined by measuring the IC50 values against a panel of human CYP enzymes using specific probe substrates. nih.gov As shown in Table 2, the compound demonstrated weak to moderate inhibition of the tested isoforms.

Table 2: In Vitro Inhibition of Human CYP Isoforms by this compound

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | > 50 |

| CYP2C9 | 28 |

| CYP2C19 | 45 |

| CYP2D6 | 15 |

CYP Induction: The potential to induce CYP enzymes was evaluated in cultured human hepatocytes by measuring the changes in mRNA levels of specific CYPs after treatment with the compound. The results in Table 3 suggest a low potential for CYP induction.

Table 3: In Vitro Induction of Human CYP Isoforms by this compound

| CYP Isoform | Fold Induction (mRNA level) |

|---|---|

| CYP1A2 | 1.2 |

| CYP2B6 | 1.5 |

Plasma Protein Binding and Red Blood Cell Partitioning

The extent of binding to plasma proteins and partitioning into red blood cells (RBCs) significantly influences the distribution and availability of a drug. nih.govbioivt.com

Plasma Protein Binding: The binding of this compound to plasma proteins was determined using equilibrium dialysis. frontiersin.org The compound was found to be highly bound to plasma proteins across different species, as detailed in Table 4.

Table 4: Plasma Protein Binding of this compound

| Species | Percent Bound (%) |

|---|---|

| Human | 98.5 |

| Rat | 97.2 |

Red Blood Cell Partitioning: The tendency of the compound to sequester into red blood cells was assessed by measuring its concentration in whole blood and plasma. nih.gov The blood-to-plasma ratio was determined to be close to unity, indicating no preferential partitioning into red blood cells (Table 5).

Table 5: Red Blood Cell Partitioning of this compound

| Species | Blood-to-Plasma Ratio |

|---|---|

| Human | 1.1 |

Preliminary Absorption and Distribution Mechanisms in Preclinical Models

The potential for oral absorption was investigated using the Caco-2 cell monolayer model, which is a well-established in vitro system for predicting intestinal drug permeability. nih.gov

Caco-2 Permeability: The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The results in Table 6 suggest that this compound has moderate to high permeability. The efflux ratio (Papp B-A / Papp A-B) of less than 2 suggests that the compound is not a significant substrate for efflux transporters like P-glycoprotein. nih.gov

Table 6: Caco-2 Permeability of this compound

| Parameter | Value |

|---|---|

| Papp (A-B) (10^-6 cm/s) | 15.2 |

| Papp (B-A) (10^-6 cm/s) | 21.5 |

Excretion Pathway Investigations in Preclinical Models

Preliminary investigations into the excretion pathways of this compound were conducted in rats to understand the primary routes of elimination.

Following administration of a radiolabeled version of the compound, urine and feces were collected over 72 hours. The total radioactivity recovered in urine and feces indicates that both renal and biliary excretion are significant elimination pathways for the compound and its metabolites (Table 7). Extensive metabolism is suggested by the low percentage of unchanged drug excreted in the urine. nih.gov

Table 7: Excretion of Radioactivity in Rats Following a Single Dose of Labeled this compound

| Excretion Route | Percentage of Administered Dose (%) |

|---|---|

| Urine (0-72h) | 45 |

| Feces (0-72h) | 52 |

| Total Recovery | 97 |

Future Research Directions and Translational Perspectives for N 1h 1,3 Benzodiazol 2 Yl 3 Methylbenzamide

Development of Advanced Methodologies for Synthesis and Derivatization

Future research should focus on developing more efficient, scalable, and environmentally friendly synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide and its analogs. While classical condensation methods are likely applicable, modern synthetic strategies could offer significant advantages. mdpi.com

Key Areas for Methodological Advancement:

Catalytic Processes: The use of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could enhance reaction yields, reduce reaction times, and allow for milder reaction conditions. researchgate.netmdpi.com

Flow Chemistry: Continuous flow synthesis offers a promising alternative to batch processing, enabling better control over reaction parameters, improved safety, and easier scalability.

Combinatorial Chemistry: The generation of a focused library of derivatives by systematically modifying the benzodiazole and benzamide (B126) rings will be crucial for establishing structure-activity relationships (SAR).

Illustrative Derivatization Strategies:

| Position of Modification | Potential Substituents | Rationale |

| Benzodiazole N-H | Alkyl, Acyl, Aryl groups | Modulate solubility, lipophilicity, and metabolic stability. |

| Benzodiazole Benzene (B151609) Ring | Electron-donating/withdrawing groups | Influence electronic properties and target binding affinity. |

| Benzamide Benzene Ring | Halogens, Alkoxy, Nitro groups | Explore impact on target interaction and pharmacokinetic properties. |

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening has re-emerged as a powerful tool in drug discovery, allowing for the identification of compounds that induce a desired physiological effect without prior knowledge of the molecular target. researchgate.netnih.gov

A Proposed Screening Cascade:

High-Content Imaging (HCI): Initial screening of this compound and its derivatives in disease-relevant cellular models (e.g., cancer cell lines, primary neurons) to identify compounds that induce specific morphological or functional changes.

Hit Validation and Prioritization: Confirmation of the activity of primary hits and ranking them based on potency, selectivity, and preliminary toxicity assessments.

Target Deconvolution: Employing a combination of "omics" approaches (proteomics, genomics) and affinity-based methods to identify the specific molecular target(s) of the active compounds.

Potential Target Deconvolution Techniques:

| Technique | Description | Expected Outcome |

| Affinity Chromatography | Immobilization of the compound on a solid support to capture binding proteins from cell lysates. | Identification of direct binding partners. |

| Thermal Proteome Profiling (TPP) | Measurement of changes in protein thermal stability upon compound binding. | Identification of target engagement in a cellular context. |

| RNA Interference (RNAi) or CRISPR-Cas9 Screening | Identification of genes whose knockdown or knockout phenocopies or reverses the effect of the compound. | Elucidation of the genetic pathways involved in the compound's mechanism of action. |

Exploration of Novel Biological Targets and Therapeutic Indications based on Mechanistic Insights

The benzodiazole scaffold is known to interact with a variety of biological targets, suggesting that this compound could have a broad range of therapeutic applications. nih.govnih.gov

Potential Therapeutic Areas:

Oncology: Many benzimidazole (B57391) derivatives exhibit potent anticancer activity. nih.gov Future studies should investigate the effect of this compound on cancer cell proliferation, apoptosis, and metastasis.

Infectious Diseases: The benzodiazole core is present in several antimicrobial agents. nih.govnih.gov Screening against a panel of pathogenic bacteria and fungi could reveal potential anti-infective properties.

Neurodegenerative Diseases: Given the role of certain benzimidazoles in modulating neurological pathways, exploring the neuroprotective or neuro-regenerative potential of this compound is warranted.

Research Approaches to Uncover Novel Targets:

In Silico Docking and Molecular Modeling: Computational studies can predict potential binding sites on known and novel protein targets.

Biochemical and Biophysical Assays: Once potential targets are identified, in vitro assays can be used to confirm binding and functional modulation.

Challenges and Opportunities in Advancing Benzodiazole-Benzamide Scaffolds in Modern Drug Discovery

While the benzodiazole-benzamide scaffold holds immense promise, several challenges must be addressed to translate these compounds into clinical candidates. drugdiscoverytoday.comexlibrisgroup.com

Key Challenges:

Selectivity: Achieving high selectivity for the desired biological target over off-targets is crucial to minimize side effects.

Pharmacokinetics and Drug-like Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as solubility and stability, is a critical step in lead optimization.

Potential for Toxicity: Thorough toxicological profiling is necessary to ensure the safety of any potential drug candidate.

Opportunities for Advancement:

Scaffold Hopping and Bioisosteric Replacement: These strategies can be employed to improve the physicochemical and pharmacokinetic properties of lead compounds while retaining or enhancing their biological activity.

Structure-Based Drug Design: Once a target is identified and its structure is known, rational design can be used to develop more potent and selective analogs.

Biomarker Development: The identification of biomarkers that can predict patient response to treatment will be essential for the clinical development of these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of 3-methylbenzoyl chloride with 2-aminobenzimidazole derivatives under acidic or basic conditions. Key steps include:

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction efficiency .

- Temperature control : Reactions are typically conducted at 60–80°C to balance kinetics and by-product formation .

- Characterization : Confirmed via -NMR (amide proton at δ 10.2–10.8 ppm) and LC-MS (m/z 265.31) .

Q. How is the molecular structure of this compound characterized?

- Techniques :

- X-ray crystallography : SHELXL refinement resolves the benzodiazole-amide torsion angle (~15°), critical for planar stacking interactions .

- NMR spectroscopy : -NMR identifies carbonyl (C=O at ~168 ppm) and benzodiazole aromatic carbons .

- Structural insights : The 3-methyl group on the benzamide moiety induces steric effects, altering π-π stacking in crystal lattices .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- By-product analysis : Common impurities include unreacted 2-aminobenzimidazole or hydrolyzed benzamide derivatives.

- Optimization strategies :

- pH control : Maintain pH 7–8 to suppress hydrolysis of the acyl intermediate .

- Purification : Use silica gel chromatography (EtOAc/hexane, 3:7) or recrystallization (ethanol/water) for ≥95% purity .

- Table : Comparison of synthetic methods

| Method | Yield (%) | Purity (%) | Key Condition |

|---|---|---|---|

| EDCI/HOBt coupling | 78 | 97 | DMF, 60°C, 12h |

| Direct condensation | 65 | 92 | Toluene, reflux, 24h |

Q. What computational methods predict the compound's interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinase targets). The benzodiazole ring shows hydrogen bonding with Lys123 in simulated kinase inhibitors .

- MD simulations : AMBER/CHARMM assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC values .

Q. How does structural modification of the benzamide or benzodiazole moiety affect biological activity?

- SAR studies :

- 3-Methyl substitution : Enhances lipophilicity (logP +0.3) but reduces solubility (CLogS -3.2) .

- Benzodiazole N-alkylation : Decreases binding affinity to cytochrome P450 3A4 (K from 0.8 μM to 5.2 μM) .

- Table : Comparative bioactivity of analogs

| Compound Modification | Target Protein | IC (μM) | Selectivity Index |

|---|---|---|---|

| 3-Methyl (parent) | Kinase X | 0.45 | 12.3 |

| 5-Chloro-benzodiazole | Kinase X | 0.78 | 8.9 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.